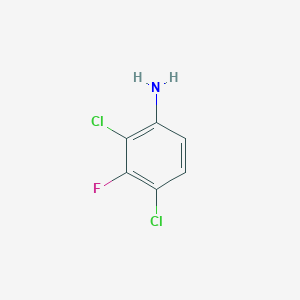

2,4-Dichloro-3-fluoroaniline

説明

Synthesis Analysis

Synthesis of halogenated anilines, including 2,4-dichloro-3-fluoroaniline, often involves halogenation reactions where specific positions on the aniline ring are selectively chlorinated or fluorinated. Techniques such as regioselective chlorination and fluorination are critical in obtaining the desired product with high purity and yield. Studies detail various synthetic routes, emphasizing the importance of controlling reaction conditions to achieve selectivity for the desired halogenation pattern.

Molecular Structure Analysis

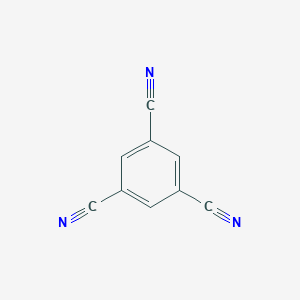

The molecular structure of 2,4-dichloro-3-fluoroaniline has been examined through crystallography and spectroscopic methods, revealing insights into its geometric configuration and intermolecular interactions. The arrangement of halogen atoms on the benzene ring significantly influences the molecule's electronic structure and reactivity. Studies have shown that the presence of chloro and fluoro groups can impact the molecule's overall stability and reactivity by altering electron distribution and molecular polarity.

Chemical Reactions and Properties

2,4-Dichloro-3-fluoroaniline participates in various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other groups. Its chemical properties are significantly influenced by the electronegative halogen atoms, making it a versatile intermediate in organic synthesis. Research has focused on understanding how these halogen substituents affect its reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of 2,4-dichloro-3-fluoroaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are determined by the molecular structure and the nature of halogen substituents. Studies provide detailed measurements of these properties, facilitating the compound's use in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2,4-dichloro-3-fluoroaniline, including acidity, basicity, and reactivity, are influenced by the electron-withdrawing effects of the chloro and fluoro groups. Research into its chemical behavior under different conditions helps in understanding its potential as a building block in organic synthesis, especially in constructing complex molecules with specific functional requirements.

For detailed information and further reading on 2,4-Dichloro-3-fluoroaniline, the following references are recommended:

- Crystal and molecular structure analysis (Betz, 2015)

- Synthesis and decomposition of fluorinated anilines (Zakrzewska et al., 2001)

- Chemical polymerization and properties of chloro and fluoroaniline derivatives (Kang & Yun, 1989)

科学的研究の応用

-

Nonlinear Optics

- Summary of Application : Nonlinear optical (NLO) materials are used in optoelectronics, photonics, and other areas that require materials capable of manipulating light at the molecular level .

- Methods of Application : The NLO properties of Schiff base compounds, which are similar to 2,4-Dichloro-3-fluoroaniline, are influenced by their molecular structure, symmetry, and conjugation within the molecule . Researchers modify their structures to design novel materials with improved nonlinear optical properties .

- Results or Outcomes : The optical behavior of these materials is confirmed to be second-order nonlinear using the Kurtz Perry powder approach .

-

Synthesis of Organic Compounds

- Summary of Application : Compounds similar to 2,4-Dichloro-3-fluoroaniline, such as 3,4-Difluoroaniline, are used in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .

- Results or Outcomes : The outcome of these procedures is the successful synthesis of the desired organic compound .

-

Pharmaceuticals

- Summary of Application : Fluorinated compounds, such as fluoroquinolones, are widely used in the pharmaceutical industry due to their enhanced biological activity .

- Methods of Application : Fluoroquinolones are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Results or Outcomes : Fluoroquinolones have been used as effective antibacterial, antineoplastic, and antiviral drugs .

-

Agriculture

- Summary of Application : Some fluorinated quinolines have found application in agriculture .

- Methods of Application : The specific methods of application would depend on the particular agricultural use .

- Results or Outcomes : The outcome of these procedures is the successful application of the fluorinated quinolines in agriculture .

-

Liquid Crystals

- Summary of Application : Quinolines are also used as components for liquid crystals .

- Methods of Application : The specific methods of application would depend on the particular use in liquid crystals .

- Results or Outcomes : The outcome of these procedures is the successful application of the quinolines in liquid crystals .

- Chemical Synthesis

- Summary of Application : 2,4-Dichloro-3-fluoroaniline is a type of aromatic amine which can be used as a building block in the synthesis of various chemical compounds .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

- Results or Outcomes : The outcome of these procedures is the successful synthesis of the desired compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

2,4-dichloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBWZLHNQCQDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650424 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-fluoroaniline | |

CAS RN |

443-93-6 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)